![molecular formula C35H36N6O4 B13024565 (6S,9S)-2-Allyl-N-benzyl-6-(4-hydroxybenzyl)-9-methyl-4,7-dioxo-8-(quinolin-8-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13024565.png)
(6S,9S)-2-Allyl-N-benzyl-6-(4-hydroxybenzyl)-9-methyl-4,7-dioxo-8-(quinolin-8-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6S,9S)-2-Allyl-N-benzyl-6-(4-hydroxybenzyl)-9-methyl-4,7-dioxo-8-(quinolin-8-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6S,9S)-2-Allyl-N-benzyl-6-(4-hydroxybenzyl)-9-methyl-4,7-dioxo-8-(quinolin-8-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrazino[2,1-c][1,2,4]triazine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the allyl and benzyl groups: These groups can be introduced via alkylation reactions using allyl and benzyl halides.
Attachment of the quinolin-8-ylmethyl group: This step may involve a nucleophilic substitution reaction.
Final functionalization: The hydroxybenzyl and carboxamide groups are introduced in the final steps through selective functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Análisis De Reacciones Químicas
Types of Reactions
(6S,9S)-2-Allyl-N-benzyl-6-(4-hydroxybenzyl)-9-methyl-4,7-dioxo-8-(quinolin-8-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxybenzyl group can be oxidized to form a corresponding ketone.
Reduction: The quinolin-8-ylmethyl group can be reduced to form a dihydroquinoline derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include ketones, dihydroquinoline derivatives, and various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
(6S,9S)-2-Allyl-N-benzyl-6-(4-hydroxybenzyl)-9-methyl-4,7-dioxo-8-(quinolin-8-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: It may have potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (6S,9S)-2-Allyl-N-benzyl-6-(4-hydroxybenzyl)-9-methyl-4,7-dioxo-8-(quinolin-8-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s multiple functional groups allow it to form various interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which contribute to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(6S,9S)-2-Allyl-N-benzyl-6-(4-hydroxybenzyl)-9-methyl-4,7-dioxo-8-(quinolin-8-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide: shares similarities with other pyrazino[2,1-c][1,2,4]triazine derivatives.
Quinoline derivatives: Compounds with a quinoline moiety often exhibit similar biological activities.
Benzyl derivatives: Compounds containing benzyl groups can have comparable chemical reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and its specific stereochemistry, which may confer distinct biological and chemical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C35H36N6O4 |
|---|---|
Peso molecular |
604.7 g/mol |
Nombre IUPAC |
(6S,9S)-N-benzyl-6-[(4-hydroxyphenyl)methyl]-9-methyl-4,7-dioxo-2-prop-2-enyl-8-(quinolin-8-ylmethyl)-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazine-1-carboxamide |
InChI |
InChI=1S/C35H36N6O4/c1-3-19-38-23-31(43)40-30(20-25-14-16-29(42)17-15-25)34(44)39(22-28-12-7-11-27-13-8-18-36-32(27)28)24(2)33(40)41(38)35(45)37-21-26-9-5-4-6-10-26/h3-18,24,30,33,42H,1,19-23H2,2H3,(H,37,45)/t24-,30-,33?/m0/s1 |
Clave InChI |
XVOPGJJOKOQCAE-NITICBCQSA-N |
SMILES isomérico |
C[C@H]1C2N([C@H](C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)CC=C |
SMILES canónico |
CC1C2N(C(C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(4-Chloro-3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13024486.png)

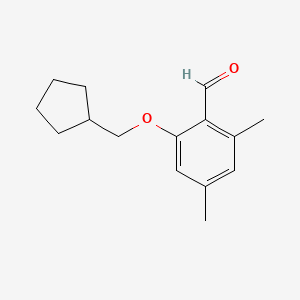
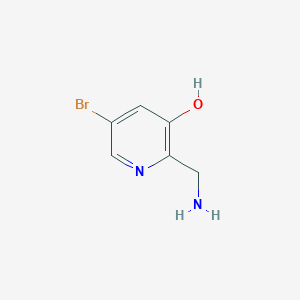
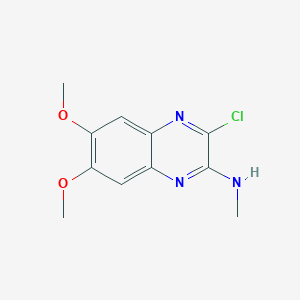
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoicacid](/img/structure/B13024520.png)
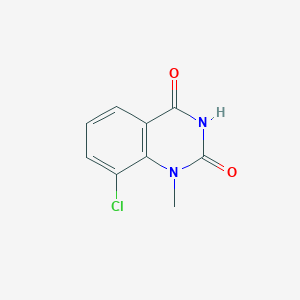
![tert-butyl-[(3Z)-3-[(2E)-2-[1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B13024531.png)
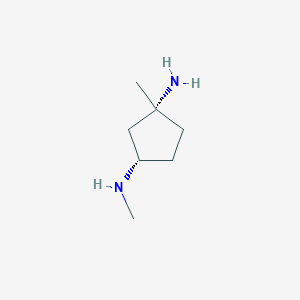
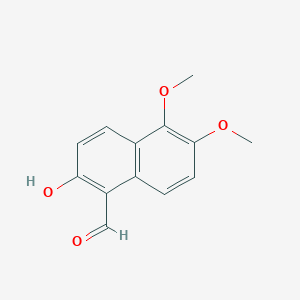
![Methyl 4-hydroxy-2-methyl-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B13024551.png)

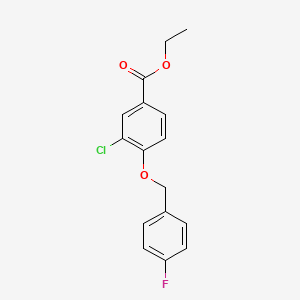
![trans-Octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B13024558.png)
